REACTION_SMILES
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[Br:1][Mg:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1.[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[Cl:9][c:10]1[n:11][c:12]2[cH:13][cH:14][cH:15][cH:16][c:17]2[cH:18][cH:19]1>>[c:3]1(-[c:10]2[n:11][c:12]3[cH:13][cH:14][cH:15][cH:16][c:17]3[cH:18][cH:19]2)[cH:4][cH:5][cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br[Mg]c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc2ccccc2n1
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Name
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Type
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product
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Smiles
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c1ccc(-c2ccc3ccccc3n2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |